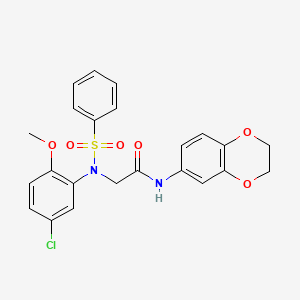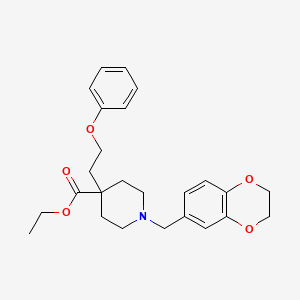![molecular formula C12H17BrN2OS B4676262 2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide CAS No. 1055196-30-9](/img/structure/B4676262.png)
2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide
Overview
Description
2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mechanism of Action
The mechanism of action of 2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is complex and not fully understood. However, it has been found to interact with several molecular targets, including DNA, RNA, and proteins. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide has been found to have a range of biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. It has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The use of 2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide in lab experiments has several advantages and limitations. One of the main advantages of this compound is its potent cytotoxic effect on cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been found to have a low toxicity profile, which makes it relatively safe for use in lab experiments. However, one of the main limitations of this compound is its complex synthesis process, which can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide. One of the main directions for research is to further investigate its mechanism of action and molecular targets. This will help to optimize its use in lab experiments and potentially lead to the development of new cancer treatments. Additionally, further research is needed to investigate the potential use of this compound in the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Finally, future research should focus on optimizing the synthesis process of this compound to make it more accessible for use in lab experiments.
Scientific Research Applications
2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of this compound is in the study of cancer. It has been found to have a cytotoxic effect on cancer cells, and its mechanism of action has been investigated for its potential use in cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases, neurological disorders, and infectious diseases.
properties
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.BrH/c1-10-2-4-11(5-3-10)15-8-9-16-12-13-6-7-14-12;/h2-5H,6-9H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJXUZPTZHTHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NCCN2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-methylphenoxy)ethylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide | |
CAS RN |
1055196-30-9 | |
| Record name | 1H-Imidazole, 4,5-dihydro-2-[[2-(4-methylphenoxy)ethyl]thio]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055196-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chlorophenyl)-N'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4676188.png)
![3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4676215.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4676217.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4676221.png)
![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4676226.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4676227.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4676234.png)

![2-methylcyclopentyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4676265.png)
![N-(2-ethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4676270.png)
![2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4676278.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4676282.png)
